Odonicin
Overview
Description
Odonicin is an ent-kaurene type diterpenoid compound that was first isolated from the leaves and tender branches of Isodon henryi, a plant used in traditional Chinese medicine . It was reported as a new compound in 1973 from Isodon japonicus . This compound has various biological activities, including antitumor, antibacterial, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Odonicin can be isolated from the leaves and tender branches of Isodon henryi. The isolation process involves extraction with organic solvents followed by chromatographic purification . The chemical structure of this compound is 6α,15α-diacetoxy-7β,20-epoxy-7α-hydroxy-ent-kaur-2,16-dien-1-one .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions
Odonicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Odonicin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of odonicin involves its interaction with various molecular targets and pathways. Its antitumor activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells. This compound may also inhibit the growth of bacteria and viruses by interfering with their cellular processes .
Comparison with Similar Compounds
Odonicin is part of the ent-kaurene diterpenoid family, which includes compounds such as:
- Isodoacetal
- Nodosinin
- Enmenin
- Oridonin
- Lasiodonin
- Maoyerabdosin
Compared to these similar compounds, this compound is unique due to its specific chemical structure, which includes 6α,15α-diacetoxy-7β,20-epoxy-7α-hydroxy-ent-kaur-2,16-dien-1-one . This structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[(1S,2S,5R,7R,8S,9S,10S,11R)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15-,16+,18-,19-,20+,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZWMBLJPXPZSQ-CMJIRCKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@]3(CO[C@]1([C@]45[C@H]3CC[C@H](C4)C(=C)[C@H]5OC(=O)C)O)C(=O)C=CC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Odonicin and where is it found?
A1: this compound is an ent-kaurene diterpenoid primarily isolated from plants within the Isodon genus, formerly known as Rabdosia. These plants are frequently used in traditional Chinese medicine. For example, this compound has been isolated from Isodon henryi [], Isodon japonicus [], and Isodon nervosus [], as well as Rabdosia nervosa [, ].
Q2: What is the chemical structure of this compound?
A2: While a specific molecular formula and weight weren't explicitly provided in the abstracts, the structure of this compound was determined to be ent-6α, 15α-diacetoxy-7β,20-epoxy-7α-hydroxykaura-2,16-dien-1-one []. This information, along with spectroscopic data from various techniques like NMR and mass spectrometry, allows for a complete structural characterization.
Q3: What analytical methods are commonly used to identify and quantify this compound?
A3: High Performance Liquid Chromatography (HPLC) is a prominent method for both identifying and quantifying this compound in plant material []. Researchers utilize a Diamonsil C18 chromatographic column with a methanol-water mobile phase for separation, followed by detection at a wavelength of 227 nm [].
Q4: Are there any known derivatives or structural analogs of this compound found in the same plant species?
A4: Yes, several other ent-kaurene diterpenoids are often found alongside this compound in Isodon and Rabdosia species. These include:
- Nodosinin: A B-secokaurene derivative closely related to Isodoacetal and found in Isodon japonicus [].
- Isodocarpin: Isolated alongside this compound from Isodon nervosus [].
- Lasiodonin: Identified in Isodon Japonica, marking the first time this compound was isolated from the plant [].
Q5: Have any studies explored the structure-activity relationships (SAR) of this compound or its analogs?
A5: While the provided abstracts don't delve into specific SAR studies for this compound, understanding the structural similarities and differences between this compound and related diterpenoids like Nodosinin and Isodocarpin [, ] is crucial for future investigations into their respective biological activities and potential medicinal applications.
Q6: What is the historical context of this compound research?
A6: Research on this compound and other diterpenoids from Isodon and Rabdosia species has been ongoing for several decades. Early studies focused on the isolation and structural elucidation of these compounds [], with subsequent research exploring their potential biological activities.
Q7: Are there any known applications of this compound outside of basic research?
A7: While this compound itself hasn't been widely developed for commercial applications, ent-kaurene diterpenoids as a class are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties []. This suggests that further research into this compound and its analogs could potentially lead to the development of new pharmaceuticals or other valuable compounds.
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